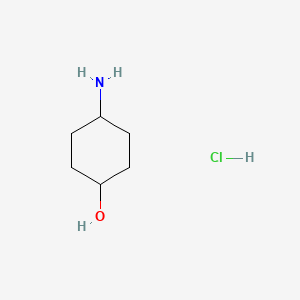
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a benzamide group, and carboxylic acid functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions. The benzamide group can be introduced through an amidation reaction, where the thiazole derivative reacts with 2-hydroxy-4,5-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Hantzsch synthesis and automated systems for the amidation step. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to maximize efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH (sodium hydride).
Major Products
Oxidation: Formation of 2-(2-oxo-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid.
Reduction: Formation of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved may include inhibition of signal transduction pathways or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:
2-(2-hydroxybenzamido)thiazole-4-carboxylic acid: Lacks the methoxy groups, which may affect its solubility and reactivity.
2-(2-methoxybenzamido)thiazole-4-carboxylic acid: Lacks the hydroxyl group, which may influence its hydrogen bonding capabilities.
2-(2-hydroxy-4-methoxybenzamido)thiazole-4-carboxylic acid: Has only one methoxy group, which may alter its electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
CAS No. |
1809272-85-2 |
|---|---|
Molecular Formula |
C13H12N2O6S |
Molecular Weight |
324.31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


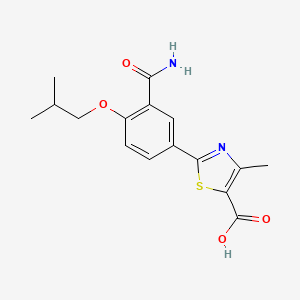
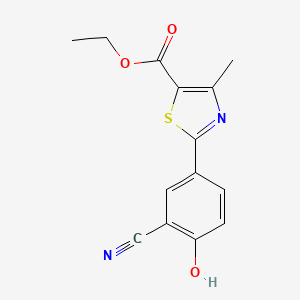
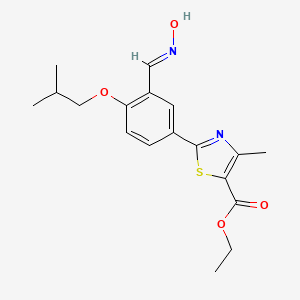
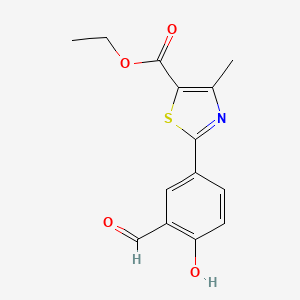
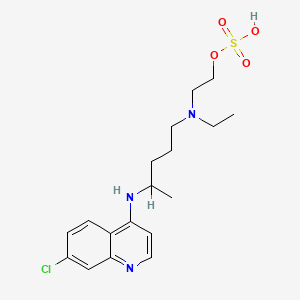

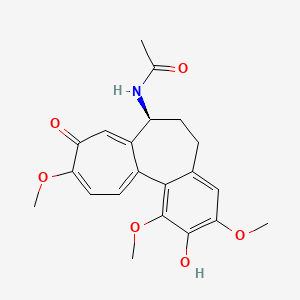
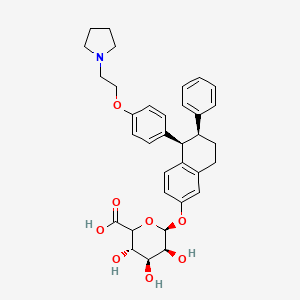
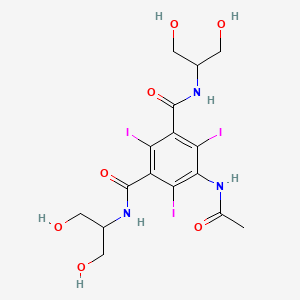
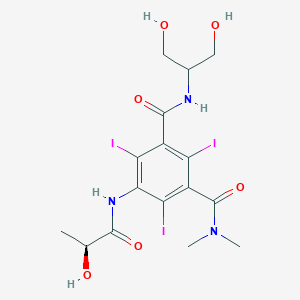
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)

